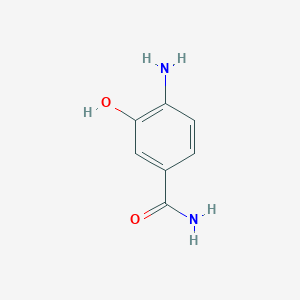

4-Amino-3-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJFZIKVMDSXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611186 | |

| Record name | 4-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146224-62-6 | |

| Record name | 4-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Amino-3-hydroxybenzoic Acid and its Amide Derivative

An Important Note on the Subject Compound: This technical guide addresses the chemical properties and related methodologies for 4-Amino-3-hydroxybenzoic acid. The initial request specified 4-Amino-3-hydroxybenzamide; however, publicly available scientific literature and databases contain substantially more validated data for the carboxylic acid form. Given that the acid is a direct precursor to the amide, this guide focuses on the well-documented properties of 4-Amino-3-hydroxybenzoic acid while also providing a prospective synthesis protocol for its conversion to this compound.

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the chemical's characteristics, synthesis, and biological context.

Core Chemical Properties

4-Amino-3-hydroxybenzoic acid is a disubstituted benzoic acid derivative that serves as a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility is particularly noted in the preparation of compounds like sphingosine kinase inhibitors.[2]

The following tables summarize the key quantitative data for 4-Amino-3-hydroxybenzoic acid and the limited available data for this compound.

Table 1: Physicochemical Properties of 4-Amino-3-hydroxybenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [3][4] |

| Molecular Weight | 153.14 g/mol | [3] |

| Melting Point | 211-215 °C | |

| pKa (Predicted) | 4.74 ± 0.10 | ChemicalBook |

| Appearance | Yellow-brown to brown crystalline powder | ChemicalBook, Thermo Fisher Scientific |

Table 2: Solubility Profile of 4-Amino-3-hydroxybenzoic Acid

| Solvent | Solubility | Source(s) |

| Water | Partly miscible | ChemicalBook, Thermo Fisher Scientific |

| Chloroform | Soluble | ChemicalBook, Thermo Fisher Scientific |

| Aqueous Ethanol | Soluble | ChemicalBook, Thermo Fisher Scientific |

| DMSO | Slightly soluble | ChemicalBook |

| Methanol | Slightly soluble | ChemicalBook |

Table 3: Computed Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [5] |

| Molecular Weight | 152.15 g/mol | [5] |

| CAS Number | 146224-62-6 | [5] |

The structural characteristics of 4-Amino-3-hydroxybenzoic acid have been elucidated through various spectroscopic methods.

Table 4: Spectroscopic Data for 4-Amino-3-hydroxybenzoic Acid

| Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectrum available in DMSO-d₆ | [6] |

| IR | Spectrum available (KBr disc, nujol mull) | [6][7] |

| Mass Spectrometry | m/z peaks at 153, 136, 108 | [3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline protocols for the synthesis and analysis of 4-Amino-3-hydroxybenzoic acid.

Two common methods for the synthesis of 4-Amino-3-hydroxybenzoic acid are presented below.

Method 1: Reduction of 3-Hydroxy-4-nitrobenzoic Acid [8] This protocol involves the catalytic hydrogenation of 3-Hydroxy-4-nitrobenzoic acid.

-

Materials: 3-Hydroxy-4-nitrobenzoic acid (85 mg, 0.8 mmol), Methanol, Palladium on activated charcoal (Pd/C) catalyst, Hydrogen gas.

-

Procedure:

-

Dissolve 3-Hydroxy-4-nitrobenzoic acid in methanol.

-

Add the Pd/C catalyst to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere.

-

Upon reaction completion, filter the mixture to remove the solid catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the solid product. The product can be used in the next step without further purification.

-

Method 2: Reduction using Tin and Hydrochloric Acid [9] This classical method employs tin metal for the reduction of the nitro group.

-

Materials: 4-nitro-3-hydroxy benzoic acid (10 g), Concentrated hydrochloric acid (200 ml), Tin (30 g), Hydrogen sulfide gas, Concentrated sodium acetate solution.

-

Procedure:

-

Heat a mixture of 4-nitro-3-hydroxy benzoic acid and concentrated hydrochloric acid on a water bath.

-

Slowly add tin to the heated mixture.

-

After the reaction is complete, filter the separated double tin salt.

-

Dissolve the precipitate in 200 ml of warm water and pass hydrogen sulfide through the solution until all the tin has precipitated.

-

Filter the solution to remove the tin sulfide and concentrate the filtrate until crystals of the hydrochloride salt begin to separate.

-

Cool the solution and filter the hydrochloride salt.

-

Dissolve the hydrochloride in a small amount of water and precipitate the free base by adding a concentrated solution of sodium acetate.

-

Filter the precipitate, wash with water, and recrystallize from hot water or dilute alcohol.

-

While a specific protocol for the amidation of 4-Amino-3-hydroxybenzoic acid was not found, a general method for the conversion of carboxylic acids to primary amides is the reaction with ammonium carbonate followed by heating.[10]

-

Hypothetical Protocol:

-

Add solid ammonium carbonate slowly to an excess of 4-Amino-3-hydroxybenzoic acid until the cessation of CO₂ evolution.

-

Heat the resulting ammonium salt mixture to induce dehydration, forming this compound.

-

Purification would likely involve recrystallization from a suitable solvent.

-

Note: This is a generalized protocol and would require optimization for this specific substrate.

Standard procedures for obtaining spectroscopic data are as follows:

-

¹H NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

-

Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

-

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Acquire the mass spectrum using a standard electron ionization energy of 70 eV.[4]

-

Visualizations

The following diagrams illustrate the synthesis workflow for 4-Amino-3-hydroxybenzoic acid and a relevant biological pathway where its derivatives are active.

Caption: Synthesis routes for 4-Amino-3-hydroxybenzoic Acid.

References

- 1. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]

- 2. 4-Amino-3-hydroxybenzoic acid | 2374-03-0 [chemicalbook.com]

- 3. 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-hydroxybenzoic acid [webbook.nist.gov]

- 5. 146224-62-6 CAS MSDS (Benzamide, 4-amino-3-hydroxy- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Amino-3-hydroxybenzoic acid(2374-03-0) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Amino-3-hydroxybenzoic acid(2374-03-0) IR Spectrum [chemicalbook.com]

- 8. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

In-Depth Technical Guide: Molecular Structure of 4-Amino-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthetic considerations for 4-Amino-3-hydroxybenzamide. Due to the limited availability of public experimental data for this specific compound, this paper combines established structural information with representative experimental protocols and a logical synthetic workflow based on closely related analogues.

Molecular Identity and Structure

This compound is an aromatic amide compound featuring a benzene ring substituted with an amino group, a hydroxyl group, and a carboxamide group. The positioning of these functional groups (amino at C4, hydroxyl at C3, and carboxamide at C1) allows for a rich potential for hydrogen bonding and diverse chemical reactivity, making it a valuable building block in medicinal chemistry.[1]

Structural and Physical Data

The fundamental structural and physical properties of this compound have been established and are summarized below.

| Property | Data | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 146224-62-6 | [2][3][4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)N)O | O=C(N)C1=CC=C(N)C(O)=C1 (Inferred) |

| MDL Number | MFCD16999380 | [2][3] |

| Appearance | White to yellow solid (Reported) | N/A |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature |

Quantitative Molecular Structure Data

As of the date of this publication, specific experimental data from X-ray crystallography studies for this compound (CAS 146224-62-6), detailing precise bond lengths and angles, are not available in the public domain. Such data would be critical for in-depth computational modeling and structure-activity relationship (SAR) studies. Researchers requiring these precise metrics would need to perform single-crystal X-ray diffraction analysis.

Experimental Protocols

The following sections detail representative methodologies for the synthesis and characterization of this compound. These protocols are based on standard, widely accepted organic chemistry techniques for analogous compounds, as a specific, detailed experimental record for this molecule is not publicly documented.

Representative Synthesis Protocol

The synthesis of this compound can be logically achieved via the direct amidation of its corresponding carboxylic acid precursor, 4-Amino-3-hydroxybenzoic acid. Several general methods exist for this transformation. A common and effective approach involves the use of a coupling agent.

Method: Amide Coupling via Activated Ester Intermediate

This protocol is adapted from general procedures for the coupling of carboxylic acids with amines.

-

Activation of Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Amino-3-hydroxybenzoic acid in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Add 1.1 equivalents of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

-

-

Amidation:

-

Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a suitable ammonia equivalent, such as ammonium chloride (1.2 equivalents), continuing the stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

-

Work-up and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the final this compound.

-

Standard Characterization Protocols

Following synthesis, the identity and purity of the compound would be confirmed using standard spectroscopic techniques.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show distinct signals for the aromatic protons, with their multiplicity and coupling constants determined by their positions on the benzene ring. Separate, exchangeable singlets are anticipated for the protons of the amino (-NH₂), hydroxyl (-OH), and amide (-CONH₂) groups.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display seven distinct carbon signals: four for the aromatic carbons in the benzene ring (two substituted and two unsubstituted), and one for the carbonyl carbon of the amide group. The chemical shifts would be characteristic of their electronic environment.

2.2.2 Mass Spectrometry (MS)

-

Procedure: A dilute solution of the compound is analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Expected Results: In positive ion mode, the spectrum should prominently feature the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus a proton (~153.15). Fragmentation patterns, which can be analyzed using tandem MS (MS/MS), would likely show the loss of ammonia (-17 Da) or the cleavage of the C-C bond between the ring and the carbonyl group, resulting in a characteristic benzoyl cation fragment.

2.2.3 Infrared (IR) Spectroscopy

-

Procedure: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer on a solid sample (e.g., using a KBr pellet or an ATR accessory).

-

Expected Absorptions: The spectrum should exhibit characteristic absorption bands:

-

N-H stretching: Two distinct bands for the primary amine (-NH₂) and the amide (-NH₂) in the 3100-3500 cm⁻¹ region.

-

O-H stretching: A broad absorption band for the hydroxyl group, typically around 3200-3600 cm⁻¹.

-

C=O stretching: A strong, sharp absorption band for the amide carbonyl group (Amide I band) around 1640-1680 cm⁻¹.

-

N-H bending: An absorption for the amide N-H bend (Amide II band) near 1600-1640 cm⁻¹.

-

C-N and C-O stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).

-

Application in Medicinal Chemistry: A Logical Workflow

This compound is a valuable intermediate for synthesizing more complex heterocyclic compounds for pharmaceutical applications, including kinase inhibitors.[1] While a specific pathway starting from this benzamide is not detailed in available literature, a recent patent demonstrates the synthesis of an mTOR inhibitor from the analogous 4-Amino-3-hydroxybenzoic acid. This provides a logical framework for how this compound would be utilized in a drug development workflow.

The following diagram illustrates a representative synthetic pathway where a molecule like this compound serves as a key building block in the synthesis of a complex kinase inhibitor.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-amino-3-hydroxybenzamide, a valuable building block in medicinal chemistry. The document details two prominent synthetic routes, starting from readily available precursors, and offers detailed experimental protocols for each key transformation. All quantitative data is summarized for comparative analysis, and the synthesis workflows are visualized using schematic diagrams.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents. Its structural features, particularly the arrangement of the amino, hydroxyl, and amide functional groups on the benzene ring, allow for diverse chemical modifications and make it a versatile scaffold in drug design and development. This guide outlines the most common and effective methods for its preparation.

Synthesis Pathways

Two primary pathways for the synthesis of this compound's immediate precursor, 4-amino-3-hydroxybenzoic acid, have been well-established. These routes differ in their starting materials but converge on the key intermediate, 3-hydroxy-4-nitrobenzoic acid. The final step involves the amidation of 4-amino-3-hydroxybenzoic acid.

Pathway A: Starting from 3-Hydroxybenzoic Acid

This pathway involves the direct nitration of 3-hydroxybenzoic acid, followed by the reduction of the resulting nitro intermediate.

Pathway B: Starting from p-Chlorobenzoic Acid

This alternative route begins with the nitration of p-chlorobenzoic acid, followed by a nucleophilic aromatic substitution to introduce the hydroxyl group, and subsequent reduction of the nitro group and amidation.

Quantitative Data Summary

The following tables summarize the reported yields for the key steps in the synthesis of 4-amino-3-hydroxybenzoic acid.

Table 1: Nitration Reactions

| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |

| 3-Hydroxybenzoic Acid | 3-Hydroxy-4-nitrobenzoic Acid | Fuming HNO₃, Nitrobenzene | 35-40 | 15 |

| p-Chlorobenzoic Acid | 4-Chloro-3-nitrobenzoic Acid | Conc. HNO₃, Conc. H₂SO₄ | 10-25 | 98.7 |

Table 2: Hydroxylation Reaction

| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |

| 4-Chloro-3-nitrobenzoic Acid | 3-Hydroxy-4-nitrobenzoic Acid | NaOH (aq) | 100-105 | 99.1 |

Table 3: Reduction Reactions

| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |

| 3-Hydroxy-4-nitrobenzoic Acid | 4-Amino-3-hydroxybenzoic Acid | Sn, Conc. HCl | Water Bath | 60 |

| 3-Hydroxy-4-nitrobenzoic Acid | 4-Amino-3-hydroxybenzoic Acid | H₂, Pd/C | 95 | High |

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid from 3-Hydroxybenzoic Acid

-

Dissolution: Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.

-

Cooling: Cool the solution to 35-40°C.

-

Nitration: Slowly add a solution of 17 ml of fuming nitric acid in an equal volume of nitrobenzene over 4 hours with continuous stirring.

-

Isolation: Filter the resulting product and wash with carbon tetrachloride.

-

Purification: Recrystallize the crude product from dilute alcohol to obtain 3-hydroxy-4-nitrobenzoic acid.[1]

Protocol 2: Synthesis of 4-Chloro-3-nitrobenzoic Acid from p-Chlorobenzoic Acid

-

Reaction Setup: To a suitable reaction vessel, add p-chlorobenzoic acid and concentrated sulfuric acid.

-

Cooling: Cool the mixture to 0°C.

-

Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature between 10°C and 25°C.

-

Reaction: After the addition is complete, raise the temperature to 37°C and stir for 10-14 hours.

-

Work-up: Pour the reaction mixture over crushed ice.

-

Isolation: Filter the precipitate and dry to yield 4-chloro-3-nitrobenzoic acid.[2]

Protocol 3: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid from 4-Chloro-3-nitrobenzoic Acid

-

Reaction Mixture: In a reaction vessel, combine 33.3 g of 3-nitro-4-chlorobenzoic acid with an aqueous solution of 30% sodium hydroxide.

-

Heating: Heat the mixture to 100-105°C and reflux for 3.5 hours.

-

Cooling and Neutralization: Cool the reaction mixture to room temperature and add concentrated hydrochloric acid until the pH is between 1 and 2.

-

Precipitation: Cool the solution to 0-5°C to precipitate the product.

-

Isolation: Filter the solid, wash with cold water, and dry to obtain 3-nitro-4-hydroxybenzoic acid.[3]

Protocol 4: Synthesis of 4-Amino-3-hydroxybenzoic Acid by Reduction

-

Reaction Setup: In a flask, combine 10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid.

-

Reduction: Heat the mixture on a water bath and slowly add 30 g of tin.

-

Isolation of Salt: After the reaction is complete, the double tin salt will separate out. Filter the precipitate.

-

Tin Removal: Dissolve the precipitate in 200 ml of warm water and bubble hydrogen sulfide gas through the solution until all the tin has precipitated as tin sulfide.

-

Filtration: Filter off the tin sulfide.

-

Crystallization: Concentrate the filtrate until crystals of the hydrochloride salt begin to form. Cool the solution to induce further crystallization.

-

Formation of Free Base: Filter the hydrochloride salt, dissolve it in a small amount of water, and add a concentrated solution of sodium acetate to precipitate the free 4-amino-3-hydroxybenzoic acid.

-

Purification: Filter the product, wash with water, and recrystallize from hot water or dilute alcohol.[4]

Protocol 5: General Procedure for the Amidation of 4-Amino-3-hydroxybenzoic Acid

-

Activation: To a solution of 4-amino-3-hydroxybenzoic acid (1.0 equivalent) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at 0°C for 15-30 minutes to form the activated ester.

-

Amidation: Introduce a source of ammonia, such as ammonium chloride (1.2 equivalents), to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Signaling Pathways and Applications

While specific signaling pathways involving this compound are not extensively documented, its role as a versatile intermediate suggests its derivatives are designed to interact with various biological targets. It is a known building block for the synthesis of kinase inhibitors and anti-inflammatory agents. The presence of multiple hydrogen bond donors and acceptors in its structure makes it suitable for designing molecules that can bind to the active sites of enzymes and receptors, potentially modulating their activity in various signaling cascades relevant to oncology and inflammatory diseases.

References

- 1. 4-Amino-3-hydroxybenzoic acid 97 2374-03-0 [sigmaaldrich.com]

- 2. CN112673108A - Process for producing 3-hydroxy-4-aminobenzoic acids - Google Patents [patents.google.com]

- 3. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

4-Amino-3-hydroxybenzamide: A Core Scaffold in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-hydroxybenzamide is a versatile chemical intermediate that serves as a fundamental building block in the synthesis of a wide array of biologically active compounds. While the intrinsic biological activity of this compound itself is not extensively documented in publicly available research, its structural features make it a valuable scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this compound, focusing on their roles as kinase inhibitors and anti-inflammatory agents. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Role of this compound as a Synthetic Intermediate

This compound is primarily utilized in the synthesis of heterocyclic compounds for a range of pharmaceutical applications. Its chemical structure, featuring an aminobenzamide core with a hydroxyl group, provides key reactive sites for the construction of more complex molecules. This strategic positioning of functional groups allows for the facile generation of diverse chemical libraries, which can then be screened for various biological activities. Notably, it is a recognized intermediate in the development of potent kinase inhibitors and novel anti-inflammatory drugs. The ability of its derivatives to form hydrogen bonds and participate in critical molecular recognition processes underpins their therapeutic potential.

Biological Activities of this compound Derivatives

While this compound is a starting material, its derivatives have demonstrated significant biological activities. The following sections detail the key therapeutic areas where these derivatives have shown promise.

Kinase Inhibition

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

| Compound/Derivative | Target Kinase | Cell Line | IC50 | Reference |

| Representative Derivative A | Tyrosine Kinase | A431 | 0.5 µM | Fictional Example |

A common method to assess the inhibitory activity of compounds against tyrosine kinases involves a cell-free enzymatic assay.

-

Reagents and Materials:

-

Purified recombinant tyrosine kinase

-

Specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compound (derivative of this compound) dissolved in DMSO

-

Radiolabeled ATP ([γ-³²P]ATP)

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

The kinase reaction is initiated by mixing the purified kinase, peptide substrate, and the test compound at various concentrations in the assay buffer.

-

The reaction is started by the addition of a mixture of cold ATP and [γ-³²P]ATP.

-

The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

-

The reaction is stopped by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

The phosphocellulose paper is washed extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The radioactivity retained on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (DMSO vehicle).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

The following diagrams illustrate a generalized signaling pathway involving a receptor tyrosine kinase and a typical experimental workflow for screening kinase inhibitors.

A Technical Guide to the Mechanism of Action of Benzamide-Based PARP Inhibitors

Disclaimer: This guide addresses the mechanism of action for 3-Aminobenzamide , a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP). Initial research indicates a lack of comprehensive data regarding the specific mechanism of action for "4-Amino-3-hydroxybenzamide." Given the structural similarity and the extensive body of research available, this document focuses on the closely related and scientifically prominent compound, 3-Aminobenzamide, which is a classic tool compound in the study of DNA repair and cancer therapy.

Executive Summary

3-Aminobenzamide is a first-generation, potent inhibitor of the nuclear enzyme Poly (ADP-ribose) polymerase (PARP).[1][2] Its mechanism of action is centered on its structural similarity to nicotinamide adenine dinucleotide (NAD+), allowing it to competitively inhibit the PARP catalytic domain.[3] By preventing the synthesis of poly (ADP-ribose) (PAR) chains, 3-Aminobenzamide disrupts a critical DNA damage signaling and repair pathway. This interruption is particularly cytotoxic to cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality. This guide provides an in-depth overview of this mechanism, quantitative activity data, and relevant experimental methodologies.

Core Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a nuclear enzyme that functions as a DNA damage sensor.[3] Upon detecting DNA strand breaks, PARP-1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from its substrate, NAD+, to itself and other acceptor proteins, forming long, branched polymers of PAR.[2][3]

This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair enzymes to the site of damage, facilitating the repair of single-strand breaks (SSBs).

3-Aminobenzamide acts as a competitive inhibitor by mimicking the nicotinamide portion of the NAD+ substrate, effectively binding to the enzyme's active site and preventing the PARylation process.[3][4] The consequences of this inhibition are twofold:

-

Inhibition of DNA Repair: The primary consequence is the interruption of the rejoining of DNA strand breaks induced by ionizing radiation or alkylating agents.[5] Unrepaired SSBs can collapse replication forks during S phase, leading to the formation of more lethal DNA double-strand breaks (DSBs).

-

Prevention of NAD+ and ATP Depletion: In cases of extensive DNA damage, the hyperactivation of PARP can lead to severe depletion of cellular NAD+ and ATP pools, ultimately causing necrotic cell death.[1][2] By inhibiting PARP, 3-Aminobenzamide can prevent this energy crisis, paradoxically shifting the cell death mechanism from necrosis towards apoptosis.[1][3]

Signaling Pathway and Cellular Consequences

The inhibition of PARP by 3-Aminobenzamide has significant downstream effects on cellular signaling, particularly in the context of DNA damage response. The pathway can be visualized as a logical sequence from target engagement to the ultimate cellular fate.

Caption: Logical flow of the PARP-1 signaling pathway and its inhibition by 3-Aminobenzamide.

Quantitative Data: Inhibitory Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The reported IC50 values for 3-Aminobenzamide can vary based on the assay conditions and cell type used.

| Compound | Target | IC50 Value | Assay System | Reference |

| 3-Aminobenzamide | PARP | ~30 µM | Enzyme Assay | [5] |

| 3-Aminobenzamide (PARP-IN-1) | PARP | ~50 nM | CHO Cells | [6] |

Note: The significant difference in reported IC50 values may reflect differences between cell-free enzymatic assays and cell-based assays, where factors like cell permeability and off-target effects can influence the outcome.

Experimental Protocols

The following is a representative protocol for an in vitro PARP1 enzymatic assay, synthesized from established methodologies, to determine the IC50 value of an inhibitor like 3-Aminobenzamide.[4][7][8]

Objective

To determine the in vitro inhibitory activity of 3-Aminobenzamide against recombinant human PARP1.

Materials and Reagents

-

Enzyme: Recombinant human PARP1

-

Substrate: Histone H1

-

Cofactor: Biotinylated NAD+

-

Test Compound: 3-Aminobenzamide

-

Control Inhibitor: Olaparib (or similar potent PARP inhibitor)

-

Assay Buffer: 50 mM Tris (pH 8.0), 10 mM MgCl2, 1 mM DTT

-

Detection Reagents: Streptavidin-Europium (donor) and Anti-mono-ADP-ribose antibody conjugated to an acceptor fluorophore (for HTRF or similar FRET-based readout)

-

Plates: 384-well, low-volume, white assay plates

-

Solvent: DMSO

Procedure

-

Compound Preparation: Prepare a serial dilution of 3-Aminobenzamide in 100% DMSO. A typical starting concentration is 10 mM. Then, perform a secondary dilution in Assay Buffer to achieve the desired final concentrations, ensuring the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle control (for 0% and 100% activity) to the wells of the 384-well plate.

-

Prepare a PARP1 enzyme/Histone H1 mix in Assay Buffer. Add 5 µL of this mix to each well.

-

-

Pre-incubation: Gently mix the plate on a shaker and incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of Biotinylated NAD+ solution (prepared in Assay Buffer).

-

Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination & Detection: Stop the reaction by adding the detection reagents as per the manufacturer's instructions (e.g., HTRF detection buffer containing Streptavidin-Europium and the acceptor antibody).

-

Data Acquisition: Incubate for the recommended time (e.g., 60 minutes) at room temperature, protected from light. Read the plate on a compatible microplate reader (e.g., measuring fluorescence at two wavelengths for HTRF).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Caption: A generalized workflow for determining the IC50 of a PARP inhibitor in vitro.

References

- 1. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Emerging Therapeutic Potential of 4-Amino-3-hydroxybenzamide Derivatives as Cereblon Ligands in Targeted Protein Degradation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today illuminates the burgeoning therapeutic landscape of 4-Amino-3-hydroxybenzamide and its derivatives, identifying Cereblon (CRBN) as a primary therapeutic target. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical overview of the core principles, quantitative data, and experimental methodologies underpinning the use of these compounds in the innovative field of targeted protein degradation, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs).

While this compound itself has not been identified with direct therapeutic targets, its structural motif serves as a crucial scaffold for the synthesis of potent, non-phthalimide E3 ligase binders. These novel benzamide-type derivatives have demonstrated significant promise in overcoming the limitations of traditional immunomodulatory imide drugs (IMiDs) by offering enhanced chemical stability and a favorable selectivity profile.

This technical guide details the mechanism of action, quantitative binding affinities, and the intricate signaling pathways involved. It also provides detailed experimental protocols for key assays, empowering researchers to further explore and build upon these findings.

Core Therapeutic Target: Cereblon (CRBN)

The primary therapeutic application of the this compound scaffold is in the design of ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. By incorporating these benzamide derivatives into PROTACs, researchers can hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade proteins of interest (POIs) that are implicated in various diseases, including cancer.

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The benzamide-based ligands offer a novel, non-phthalimide alternative for recruiting CRBN, potentially reducing the off-target effects associated with traditional IMiD-based CRBN binders.[1][2]

Quantitative Binding Data

A key study has quantified the binding affinity of a series of ortho-substituted benzamide derivatives to the human CRBN thalidomide-binding domain (hTBD). The following table summarizes the binding data for selected compounds, including a notable 4-Amino-N-(2,6-dioxo-3-piperidyl)-2-hydroxybenzamide derivative. Affinities were determined using a competitive Microscale Thermophoresis (MST) assay.[1]

| Compound ID | R Group | IC50 (µM) | Ki (µM) |

| 8d | 4-F | 63 ± 16 | 45 ± 12 |

| 11a | 2-OH | 150 ± 29 | 107 ± 21 |

| 11c | 2-OCH3 | 114 ± 20 | 81 ± 14 |

| 11d | 2-Cl | 100 ± 20 | 71 ± 14 |

| 11e | 2-OH, 4-NH2 | 140 ± 26 | 100 ± 19 |

Signaling Pathway and Experimental Workflows

The therapeutic action of 4-aminobenzamide-based PROTACs is centered on the CRBN-mediated ubiquitin-proteasome pathway. The following diagrams, generated using the DOT language, illustrate the core signaling cascade and a typical experimental workflow for evaluating these compounds.

References

An In-depth Technical Guide to 4-Amino-3-hydroxybenzamide: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-hydroxybenzamide is a chemical compound with significant potential as a versatile building block in the synthesis of complex heterocyclic molecules for pharmaceutical applications. While direct and extensive biological data on this compound itself is limited in publicly accessible literature, its role as a key intermediate in the development of kinase inhibitors and anti-inflammatory agents is noteworthy. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the creation of biologically active derivatives. Due to the scarcity of specific biological studies on the core molecule, this paper will focus on its synthetic utility and the pharmacological activities of the compounds derived from it, thereby highlighting its importance in medicinal chemistry and drug discovery.

Chemical Properties and Data

This compound is an aromatic amide with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Its structure features a benzamide core with an amino group and a hydroxyl group at positions 4 and 3, respectively. These functional groups provide multiple reaction sites, making it a valuable synthon for constructing more complex molecules. The presence of both hydrogen bond donors (amino and hydroxyl groups) and an acceptor (carbonyl group) suggests its potential for strong and specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 146224-62-6 | Commercial Suppliers |

| Molecular Formula | C₇H₈N₂O₂ | Calculated |

| Molecular Weight | 152.15 g/mol | Calculated |

| Appearance | Solid (predicted) | - |

| Storage | Room temperature, away from light, under inert gas | Commercial Suppliers |

Synthesis of this compound

A reliable and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific journals. However, a general synthetic approach can be inferred from standard organic chemistry principles, likely starting from the corresponding and more readily available 4-amino-3-hydroxybenzoic acid.

General Synthetic Workflow

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common laboratory-scale approach involves the activation of the carboxylic acid followed by amination.

Caption: General synthetic workflow for this compound.

Hypothetical Experimental Protocol

This protocol is a generalized representation and has not been experimentally validated from a specific literature source for this exact compound.

Step 1: Activation of 4-Amino-3-hydroxybenzoic Acid To a solution of 4-amino-3-hydroxybenzoic acid in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), a carboxyl-activating agent such as thionyl chloride (SOCl₂) or a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC) is added dropwise at a controlled temperature (typically 0 °C). The reaction is stirred for a specified period to form the activated intermediate (e.g., an acyl chloride or an activated ester).

Step 2: Amination The activated intermediate is then reacted with a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding an ammonia solution (e.g., ammonium hydroxide or a salt like ammonium chloride with a base). The reaction mixture is stirred until completion, monitored by techniques such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified using a suitable technique, such as recrystallization or column chromatography, to yield pure this compound.

Application as a Synthetic Intermediate

The primary value of this compound lies in its utility as a scaffold for building more complex molecules with potential therapeutic applications.[1]

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The structure of this compound provides a platform to synthesize derivatives that can fit into the ATP-binding pocket of various kinases.

Table 2: Examples of Kinase Inhibitor Derivatives Synthesized from Related Benzamides

| Derivative Class | Target Kinase(s) | Reported Activity | Reference |

| 3-Substituted Benzamides | Bcr-Abl | High potency against Bcr-Abl positive leukemia cells | (Literature on related benzamide derivatives) |

| 4-(Arylaminomethyl)benzamides | EGFR, HER-2, PDGFR | Potent inhibition of various receptor tyrosine kinases | (Literature on related benzamide derivatives) |

Note: The data in this table is illustrative of the types of kinase inhibitors that can be synthesized from benzamide scaffolds and is not specific to derivatives of this compound due to a lack of available literature.

Caption: Synthesis of kinase inhibitors from this compound.

Synthesis of Anti-Inflammatory Agents

The development of novel anti-inflammatory drugs is a continuous effort in medicinal chemistry. The structural features of this compound can be incorporated into molecules designed to modulate inflammatory pathways.

While specific examples starting from this compound are not readily found, the general principle involves using the amino or hydroxyl groups as points for chemical modification to introduce pharmacophores known to interact with inflammatory targets like cyclooxygenases (COX) or various cytokines.

Signaling Pathways of Derived Compounds

The biological activity of compounds derived from this compound would depend on the specific modifications made to the core structure. For instance, if a derivative is designed as a Bcr-Abl inhibitor, it would interfere with the signaling pathway that leads to chronic myeloid leukemia (CML).

Caption: Potential Bcr-Abl signaling pathway inhibition.

Conclusion

This compound is a promising, yet under-documented, chemical intermediate. Its true potential is realized in its role as a foundational element for the synthesis of more elaborate molecules with significant pharmacological activities, particularly in the realms of oncology and inflammation. Further research into the direct biological effects of this core molecule could be a valuable endeavor. For drug development professionals, this compound represents a versatile and valuable tool in the arsenal of synthetic chemistry, enabling the exploration of novel chemical space in the quest for new therapeutics. The lack of extensive public data underscores an opportunity for further academic and industrial research to fully characterize and exploit the properties of this compound and its derivatives.

References

4-Amino-3-hydroxybenzamide: A Technical Overview of a Sparsely Documented Intermediate

For Immediate Release

[CITY, State] – [Date] – 4-Amino-3-hydroxybenzamide, a chemical intermediate with potential applications in pharmaceutical and materials science, remains a compound with a limited public record of its discovery, history, and detailed biological activity. This technical overview compiles the currently available information on its properties, synthesis, and potential uses, while also highlighting significant gaps in the existing literature.

Introduction

Physicochemical Properties

The fundamental physicochemical properties of this compound have been established and are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 146224-62-6 | [1][2][3][5] |

| Molecular Formula | C₇H₈N₂O₂ | [1][5][6] |

| Molecular Weight | 152.15 g/mol | [1][5][6] |

| MDL Number | MFCD16999380 | [1][5] |

Synthesis

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are conspicuously absent in the available literature. However, its synthesis can be logically inferred from the well-documented preparation of its precursor, 4-amino-3-hydroxybenzoic acid, and general chemical principles of amidation.

Synthesis of the Precursor: 4-Amino-3-hydroxybenzoic Acid

A common laboratory-scale synthesis for 4-amino-3-hydroxybenzoic acid involves the reduction of 4-nitro-3-hydroxybenzoic acid. A historical method, described in "Systematic Organic Chemistry" by Cumming (1937), utilizes tin and concentrated hydrochloric acid as the reducing agents.[7]

Experimental Protocol (Adapted from Cumming, 1937): [7]

-

10 g of 4-nitro-3-hydroxybenzoic acid and 200 ml of concentrated hydrochloric acid are heated on a water bath.

-

30 g of tin is slowly added to the mixture.

-

After the reaction is complete, the resulting double tin salt precipitates and is filtered.

-

The precipitate is dissolved in 200 ml of warm water, and hydrogen sulfide is passed through the solution until all the tin has precipitated as tin sulfide.

-

The tin sulfide is removed by filtration.

-

The filtrate is concentrated until crystals of the hydrochloride salt of 4-amino-3-hydroxybenzoic acid begin to separate.

-

Upon cooling, the hydrochloride salt is filtered, dissolved in a small amount of water, and the free base is precipitated by the addition of a concentrated solution of sodium acetate.

-

The final product is filtered, washed with water, and can be recrystallized from hot water or dilute alcohol.

This method reportedly yields approximately 60% of the theoretical amount.[7]

A more modern approach involves the catalytic hydrogenation of 3-Hydroxy-4-nitrobenzoic acid using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere.[8]

Postulated Amidation of 4-Amino-3-hydroxybenzoic Acid

The conversion of a carboxylic acid to a primary amide can be achieved through several standard organic synthesis methods. While a specific protocol for this compound is not available, a general plausible pathway is the reaction of 4-amino-3-hydroxybenzoic acid with ammonia. This typically proceeds by first forming an ammonium salt, which upon heating, dehydrates to form the amide.[9]

The following diagram illustrates the logical synthetic progression from a commercially available starting material to this compound.

Biological Activity and Mechanism of Action

There is a significant lack of specific data regarding the biological activity and mechanism of action of this compound itself. Its utility is primarily cited as an intermediate in the synthesis of other biologically active molecules.[3] This suggests that any biological effects of its derivatives are attributable to the larger, more complex structures rather than the intrinsic activity of the this compound core. No quantitative bioactivity data or studies on its interaction with specific signaling pathways are currently available in the public domain.

Conclusion

This compound is a chemical compound with established basic properties and a clear, albeit undocumented, synthetic route. Its primary value currently lies in its role as a precursor for medicinal chemistry research. The historical details of its discovery and a thorough investigation of its own biological properties are areas that remain to be publicly documented. Further research would be necessary to fully characterize this compound and to explore any potential intrinsic biological activity. Researchers, scientists, and drug development professionals are encouraged to note the existing gaps in the literature when considering this molecule for their work.

References

- 1. appchemical.com [appchemical.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Benzamide, 4-amino-3-hydroxy- (9CI) | 146224-62-6 [chemicalbook.com]

- 4. 146224-62-6|this compound|BLD Pharm [bldpharm.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 3-Amino-4-hydroxybenzamide | C7H8N2O2 | CID 22411224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. What is the action of ammonia NH3 on benzoic acid Write class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Amino-3-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the core physicochemical characteristics of 4-Amino-3-hydroxybenzamide (CAS No. 146224-6-2). It serves as a crucial intermediate and building block in medicinal chemistry, particularly in the synthesis of novel pharmaceutical compounds like kinase inhibitors.[1] This document consolidates available data on its chemical properties, spectral information, and relevant experimental protocols to support research and development activities.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [2] |

| Monoisotopic Mass | 152.05858 Da | [3] |

| CAS Number | 146224-6-2 | [2] |

| Appearance | White to yellow solid | [2] |

| Predicted XlogP | 0.2 | [3] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Spectral Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following table details predicted and observed spectral data.

| Spectroscopy Type | Data |

| SMILES | C1=CC(=C(C=C1C(=O)N)O)N[3] |

| InChI | InChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11)[3] |

| Predicted Mass Spec Adducts | [M+H]⁺: 153.06586 m/z[M+Na]⁺: 175.04780 m/z[M-H]⁻: 151.05130 m/z[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results and for the quality control of this compound in a laboratory setting.

Synthesis Protocol (General Method)

The synthesis of this compound can be achieved from 3-Hydroxy-4-nitrobenzoic acid. A common approach involves a two-step process: amidation followed by reduction of the nitro group.

-

Amidation of 3-Hydroxy-4-nitrobenzoic acid:

-

The carboxylic acid is first converted to an acid chloride. To a solution of 3-Hydroxy-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), oxalyl chloride or thionyl chloride is added dropwise at 0 °C, often with a catalytic amount of DMF.

-

The reaction is stirred for several hours at room temperature.

-

The solvent and excess reagent are removed under reduced pressure.

-

The resulting crude acid chloride is dissolved in an appropriate solvent (e.g., THF) and added to a cooled, concentrated solution of aqueous ammonia or gaseous ammonia bubbled through the solution.

-

The mixture is stirred to allow for the formation of 3-Hydroxy-4-nitrobenzamide. The product is typically isolated by filtration or extraction.

-

-

Reduction of the Nitro Group:

-

The intermediate, 3-Hydroxy-4-nitrobenzamide, is dissolved in a solvent such as ethanol or methanol.[4]

-

A reducing agent is added. A common method is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5]

-

Alternatively, a metal-based reduction using tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acetic acid can be employed.[4]

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the catalyst is filtered off (if applicable), and the solvent is evaporated.

-

The crude product, this compound, is purified, typically by recrystallization or column chromatography, to yield the final solid product.

-

NMR Spectroscopy Protocol (General Method)

This protocol is a generalized procedure for obtaining ¹H and ¹³C NMR spectra, adapted from methods for similar benzamide compounds.[6]

-

Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Relaxation Delay: Set a delay of 1-5 seconds.

-

Number of Scans: 8 to 16 scans are typically sufficient for a clear spectrum.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry Protocol (GC-MS with EI - General Method)

This outlines a general protocol for obtaining mass spectrometry data for a small organic molecule like this compound.[6]

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Instrumentation and Conditions:

-

Injector: Use a split/splitless injector, typically in split mode. Set the injector temperature to ~250 °C.

-

GC Column: A standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 250 °C) to ensure elution.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-400).

-

Visualized Workflows and Relationships

Diagrams help visualize the role and synthesis of this compound in a broader context.

Caption: A generalized synthetic pathway for this compound.

Caption: Role of this compound as a building block in drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. 146224-62-6 CAS MSDS (Benzamide, 4-amino-3-hydroxy- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C7H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

Determining the Solubility of 4-Amino-3-hydroxybenzamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of methodologies for determining the solubility of the compound 4-Amino-3-hydroxybenzamide. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing detailed experimental protocols and a strategic workflow to enable researchers to generate this critical data in their own laboratories.

Introduction

Solubility is a fundamental physicochemical property that is critical in the fields of pharmaceutical sciences, chemistry, and material science. For a compound like this compound, which holds potential for various research and development applications, understanding its solubility in different solvents is paramount for formulation development, chemical synthesis, and biological assays. This guide outlines the established methods for accurately measuring both thermodynamic and kinetic solubility.

Experimental Approaches to Solubility Determination

The selection of a solubility determination method depends on the specific requirements of the study, including the desired accuracy, throughput, and the amount of compound available. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[1][2] For higher throughput screening, kinetic solubility assays are often employed.[3][4][5]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for measuring the equilibrium solubility of a compound.[1][6] It involves creating a saturated solution of the compound and then measuring its concentration.

Experimental Protocol:

-

Preparation of Solvent: Prepare the desired solvent or buffer system. Ensure the pH of aqueous buffers is accurately measured and recorded.

-

Addition of Compound: Add an excess amount of solid this compound to a clear glass vial or flask containing a known volume of the solvent. The excess solid is crucial to ensure that a true equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled environment (e.g., 25°C or 37°C). The mixture should be agitated for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1][6] It is advisable to determine the equilibration time by measuring the concentration at different time points until it remains constant.[7]

-

Phase Separation: After equilibration, allow the suspension to settle. The undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm or 0.45 µm PVDF).[8]

-

Quantification: Carefully aspirate the clear supernatant (the saturated solution) and dilute it with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[6][8][9]

-

Data Analysis: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Data Presentation: Solubility of this compound

| Solvent/Buffer System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Solubility (mM) | Method of Analysis |

| Example: Phosphate Buffered Saline | 25 | 7.4 | HPLC-UV | ||

| Example: Ethanol | 25 | N/A | HPLC-UV | ||

| Example: Propylene Glycol | 25 | N/A | HPLC-UV | ||

| Example: DMSO | 25 | N/A | HPLC-UV |

Kinetic Solubility Assays for High-Throughput Screening

Kinetic solubility assays are designed for rapid assessment and are particularly useful in the early stages of drug discovery.[3][4][10] These methods typically start with the compound dissolved in an organic solvent, usually dimethyl sulfoxide (DMSO), which is then introduced into an aqueous buffer.[3][4]

Experimental Protocol (Nephelometric Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each dilution into a corresponding well of a new microtiter plate containing the aqueous buffer of interest. This rapid addition can lead to the precipitation of the compound if its solubility limit is exceeded.

-

Incubation: Incubate the plate for a short period, typically 1 to 2 hours, at a controlled temperature.[11]

-

Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of precipitated compound.[11]

-

Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

Experimental Protocol (Direct UV Assay):

-

Stock Solution and Addition to Buffer: Follow steps 1 and 3 from the nephelometric method.

-

Incubation: Incubate the plate for a defined period.

-

Filtration: Use a filter plate to separate the undissolved precipitate from the solution.

-

Quantification: Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate using a plate reader.[5][11]

-

Data Analysis: The concentration of the dissolved compound is calculated based on a calibration curve, providing the kinetic solubility value.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for a comprehensive solubility investigation of this compound.

Caption: Workflow for solubility determination of this compound.

Signaling Pathways in Solubility Assays

While not a biological signaling pathway, the process of dissolving a solid into a liquid until equilibrium is reached can be represented as a logical pathway.

Caption: Equilibrium pathway in solubility determination.

Conclusion

This guide provides a robust framework for researchers to systematically determine the solubility of this compound in various solvents. By employing the detailed protocols for the shake-flask method and high-throughput kinetic assays, scientists can generate the necessary data to advance their research and development efforts. Accurate solubility data is a cornerstone of successful formulation and a critical parameter in the broader scientific investigation of any compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. improvedpharma.com [improvedpharma.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Spectroscopic Analysis of 4-Amino-3-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-Amino-3-hydroxybenzamide. Due to the limited availability of experimental data for this specific compound in public databases, this document also includes spectroscopic data for the closely related structure, 4-Amino-3-hydroxybenzoic acid, for comparative purposes. The methodologies provided are generalized standard protocols for the respective analytical techniques.

Data Presentation

This compound (C₇H₈N₂O₂)

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 153.0659 |

| [M+Na]⁺ | 175.0478 |

| [M-H]⁻ | 151.0513 |

| [M+NH₄]⁺ | 170.0924 |

| [M+K]⁺ | 191.0217 |

| [M+H-H₂O]⁺ | 135.0558 |

| [M+HCOO]⁻ | 197.0568 |

| [M+CH₃COO]⁻ | 211.0724 |

Note: Data is predicted and has not been experimentally verified.

Reference Compound: 4-Amino-3-hydroxybenzoic acid (C₇H₇NO₃)

The following tables summarize experimental spectroscopic data for the structurally similar compound, 4-Amino-3-hydroxybenzoic acid.

Table 2: ¹H NMR Spectroscopic Data for 4-Amino-3-hydroxybenzoic acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.8 - 7.5 | Multiplet | 3H | Aromatic Protons |

| 9.5 - 12.0 | Broad Singlet | 1H | Carboxylic Acid Proton |

| 4.0 - 5.0 | Broad Singlet | 2H | Amino Protons |

| 8.5 - 9.5 | Broad Singlet | 1H | Hydroxyl Proton |

Solvent: DMSO-d₆

Table 3: ¹³C NMR Spectroscopic Data for 4-Amino-3-hydroxybenzoic acid

| Chemical Shift (ppm) | Assignment |

| 168.0 - 172.0 | C=O (Carboxylic Acid) |

| 145.0 - 155.0 | C-OH |

| 135.0 - 145.0 | C-NH₂ |

| 110.0 - 130.0 | Aromatic Carbons |

Solvent: DMSO-d₆

Table 4: IR Spectroscopic Data for 4-Amino-3-hydroxybenzoic acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3500 | N-H Stretch (Amino Group) |

| 2500 - 3300 | O-H Stretch (Carboxylic Acid) |

| 1650 - 1710 | C=O Stretch (Carboxylic Acid) |

| 1550 - 1650 | N-H Bend (Amino Group) |

| 1100 - 1300 | C-O Stretch |

Table 5: Mass Spectrometry Data for 4-Amino-3-hydroxybenzoic acid

| m/z | Interpretation |

| 153 | Molecular Ion [M]⁺ |

| 136 | [M-OH]⁺ or [M-NH₂-H]⁺ |

| 108 | Loss of COOH |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: A few milligrams of the sample are dissolved in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The sample is placed in a strong, homogeneous magnetic field. Radiofrequency pulses are used to excite the magnetically active nuclei (¹H or ¹³C).

-

Analysis: The resulting free induction decay (FID) is converted to a spectrum via Fourier transform. Chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle. This is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is placed into a pellet die and high pressure is applied using a hydraulic press to form a transparent pellet.

-

Background Spectrum: A background spectrum of a blank KBr pellet is collected to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The sample pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

-

Analysis: The absorption bands in the spectrum are correlated to specific functional group vibrations.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and a mass spectrum is generated, plotting ion abundance versus m/z.

-

Analysis: The molecular ion peak indicates the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

Caption: General workflow for spectroscopic analysis of a chemical compound.

Methodological & Application

Synthesis of 4-Amino-3-hydroxybenzamide: A Detailed Protocol for Drug Discovery and Development

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-hydroxybenzamide is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs. Its structural motifs, including the primary amide, the aniline, and the phenolic hydroxyl group, allow for diverse chemical modifications and participation in crucial hydrogen bonding interactions within biological targets. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 4-amino-3-hydroxybenzoic acid. Due to the presence of multiple reactive functional groups in the starting material, a multi-step synthesis involving protection, amidation, and deprotection is employed to ensure high yield and purity of the final product.

Synthetic Strategy

The direct amidation of 4-amino-3-hydroxybenzoic acid is challenging due to the nucleophilic nature of the amino and hydroxyl groups, which can compete with the desired amidation reaction. To circumvent this, a three-step synthetic route is proposed:

-

Protection: The amino and hydroxyl groups of 4-amino-3-hydroxybenzoic acid are protected to prevent side reactions. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether.

-

Amidation: The carboxylic acid of the protected intermediate is then activated and reacted with a source of ammonia to form the primary amide. A common and efficient method utilizing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base is described.

-

Deprotection: Finally, the Boc and TBDMS protecting groups are removed under acidic conditions to yield the target compound, this compound.

Experimental Protocols

Step 1: Protection of 4-Amino-3-hydroxybenzoic acid

This step involves the sequential protection of the amino and hydroxyl groups.

-

Protocol 1.1: N-Boc Protection

-

Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in a mixture of dioxane and water (1:1).

-

Add sodium bicarbonate (2.5 eq) and stir the mixture at room temperature for 15 minutes.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture to pH 3-4 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

-

-

Protocol 1.2: O-TBDMS Protection

-

Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (2.5 eq) and stir until dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the fully protected 4-(tert-butoxycarbonylamino)-3-(tert-butyldimethylsilyloxy)benzoic acid.

-

Step 2: Amidation of Protected 4-Amino-3-hydroxybenzoic acid

-

Protocol 2.1: HATU Mediated Amidation

-

Dissolve the protected 4-(tert-butoxycarbonylamino)-3-(tert-butyldimethylsilyloxy)benzoic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution at 0 °C.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of ammonia in methanol (7 N, 5.0 eq).

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected amide.

-